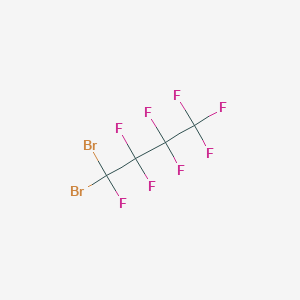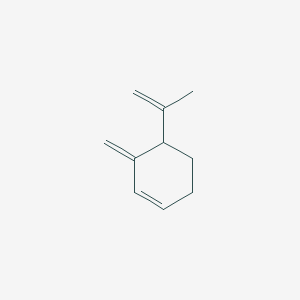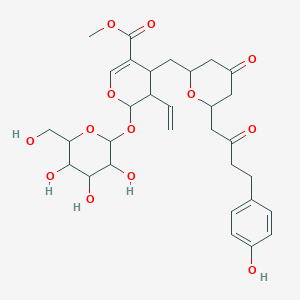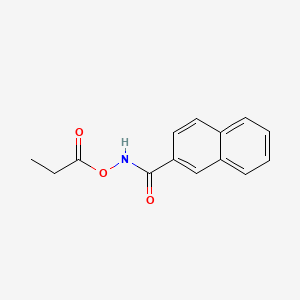![molecular formula C26H21NO2 B14450575 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate CAS No. 73282-84-5](/img/structure/B14450575.png)
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate is an organic compound that features a pyrene moiety linked to an ethyl ester group, which is further substituted with a methyl(phenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate depends on its application. In biological systems, the compound may interact with cellular components through its pyrene moiety, which can intercalate into DNA or interact with proteins. The amino group can form hydrogen bonds or electrostatic interactions with biological targets, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate: Unique due to the combination of pyrene and aminoethyl ester functionalities.
Pyrene-1-carboxylic acid: Lacks the aminoethyl ester group, limiting its applications in certain fields.
2-[Methyl(phenyl)amino]ethanol: Lacks the pyrene moiety, reducing its potential as a fluorescent probe or electronic material.
Uniqueness
The uniqueness of this compound lies in its structural combination of a pyrene moiety with an aminoethyl ester group, providing a versatile platform for various applications in research and industry.
Propiedades
Número CAS |
73282-84-5 |
|---|---|
Fórmula molecular |
C26H21NO2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(N-methylanilino)ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C26H21NO2/c1-27(21-8-3-2-4-9-21)16-17-29-26(28)23-15-13-20-11-10-18-6-5-7-19-12-14-22(23)25(20)24(18)19/h2-15H,16-17H2,1H3 |
Clave InChI |
DUUIWHQMZWTKJR-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)

![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)

![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)

![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
